N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
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Description
N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide, also known as DPTIP, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of compounds related to N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide involve complex chemical processes, often including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, that stabilize the molecular assemblies of these compounds, contributing to our understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry and materials science (Saeed et al., 2020).
Biological Evaluations
Compounds structurally related to N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide have been evaluated for various biological activities. These include studies on their potential as anticancer agents, where certain analogues have been screened against different cancer cell lines to assess their cytotoxic effects. The findings from such studies are crucial for the development of new therapeutic agents targeting specific types of cancer (Ahsan, 2012).
Antioxidant Properties
Research has also focused on the antioxidant properties of compounds similar to N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide. These studies are essential for understanding how these compounds can neutralize free radicals, potentially contributing to the prevention of diseases caused by oxidative stress (Ahmad et al., 2012).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-24-14(25-2)8-18-16(22)17(23)19-15-12-9-26-10-13(12)20-21(15)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKUADHKUWLUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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